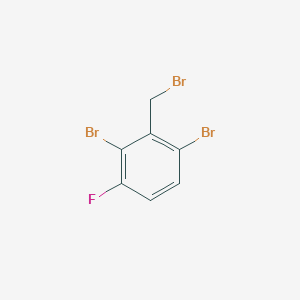

2,6-Dibromo-3-fluorobenzyl bromide

Description

2,6-Dibromo-3-fluorobenzyl bromide is a halogenated aromatic compound characterized by bromine atoms at the 2- and 6-positions of the benzene ring, a fluorine atom at the 3-position, and a benzyl bromide functional group (-CH₂Br) (Fig. 1). This structure confers unique physicochemical properties, such as high electrophilicity and stability, making it a valuable intermediate in organic synthesis. Its halogen-rich framework enables participation in cross-coupling reactions, nucleophilic substitutions, and polymerization processes, aligning with trends in fluorinated and brominated compound research .

Properties

IUPAC Name |

1,3-dibromo-2-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNLESQCJPAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzyl bromide typically involves the bromination of 3-fluorotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the 2 and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction: The compound can be reduced to form 2,6-dibromo-3-fluorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Coupling Reactions: Products are various substituted aromatic compounds.

Reduction: The major product is 2,6-dibromo-3-fluorotoluene.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms make the benzyl carbon highly susceptible to nucleophilic attack, facilitating various substitution reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and the stability of intermediates formed during reactions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The fluorine at position 3 in the target compound increases electrophilicity at the benzyl position, enhancing reactivity in SN₂ reactions compared to non-fluorinated analogs (e.g., 2,6-dibromoaniline) .

- Steric and Electronic Modulation : Compared to 2,6-Dibromo-4-fluoroanisole, the 3-fluorine substituent in the target compound may reduce steric hindrance, favoring nucleophilic attack at the benzyl carbon.

- Biological Activity : While Sepantronium bromide () demonstrates anticancer activity (IC₅₀ = 0.54 nM), its complex structure (cyclohexenyl and benzyl groups) contrasts with the simpler aromatic framework of 2,6-Dibromo-3-fluorobenzyl bromide, suggesting divergent pharmacological pathways .

Comparison with Alkyl Bromides and Neuromuscular Agents

- Methyl Bromide () : A volatile alkyl bromide used as a pesticide. Unlike the target compound, its small size and gas-phase reactivity lead to acute neurotoxicity and environmental concerns .

- Rocuronium/Vecuronium Bromides () : Quaternary ammonium neuromuscular blockers. Their charged structures and mechanism of action (nicotinic receptor antagonism) differ fundamentally from aromatic bromides, underscoring the role of molecular geometry in biological targeting .

Biological Activity

2,6-Dibromo-3-fluorobenzyl bromide is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

The molecular formula of 2,6-Dibromo-3-fluorobenzyl bromide is . The compound features two bromine atoms and one fluorine atom attached to a benzyl group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 308.85 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The biological activity of 2,6-Dibromo-3-fluorobenzyl bromide is primarily attributed to its ability to interact with various biomolecules through electrophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or receptor binding, potentially resulting in cytotoxic effects against certain cell types.

Antimicrobial Properties

Research indicates that halogenated compounds similar to 2,6-Dibromo-3-fluorobenzyl bromide exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions or damaging their membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of halogenated benzyl derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms may involve the inhibition of key signaling pathways involved in cancer progression.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several brominated compounds, including derivatives similar to 2,6-Dibromo-3-fluorobenzyl bromide. Results showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- Cytotoxicity in Cancer Cells : In vitro studies reported in Cancer Research highlighted that compounds with similar halogen substitutions exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis.

Research Applications

The unique properties of 2,6-Dibromo-3-fluorobenzyl bromide make it a valuable compound for research in several areas:

- Drug Development : Its potential as an anticancer agent positions it as a candidate for further development into therapeutic agents.

- Chemical Biology : The compound serves as a useful tool for studying protein interactions and cellular mechanisms due to its reactivity.

- Synthetic Chemistry : It can be employed as a building block for synthesizing more complex molecules with desired biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.